molecular formula C21H16BrFN6O3 B4377537 3-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-{1-[(3-FLUOROPHENYL)METHYL]-1H-PYRAZOL-3-YL}BENZAMIDE

3-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-{1-[(3-FLUOROPHENYL)METHYL]-1H-PYRAZOL-3-YL}BENZAMIDE

Cat. No.: B4377537
M. Wt: 499.3 g/mol
InChI Key: ORJSNQPGRGSHDO-UHFFFAOYSA-N
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Description

3-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-{1-[(3-FLUOROPHENYL)METHYL]-1H-PYRAZOL-3-YL}BENZAMIDE is a complex organic compound that features multiple functional groups, including pyrazole rings, a nitro group, a bromo substituent, and a fluorobenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-{1-[(3-FLUOROPHENYL)METHYL]-1H-PYRAZOL-3-YL}BENZAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole intermediates, followed by the introduction of the bromo and nitro groups. The final step involves the coupling of the pyrazole intermediates with the benzamide derivative under specific reaction conditions.

    Preparation of Pyrazole Intermediates: The pyrazole intermediates can be synthesized through cyclization reactions involving hydrazines and 1,3-diketones.

    Introduction of Bromo and Nitro Groups: The bromo and nitro groups are introduced via electrophilic aromatic substitution reactions.

    Coupling Reaction: The final coupling reaction involves the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired benzamide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction reactions to form amino derivatives.

    Reduction: The bromo group can participate in nucleophilic substitution reactions.

    Substitution: The pyrazole rings can undergo various substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products

The major products formed from these reactions include amino derivatives, substituted pyrazoles, and various benzamide derivatives.

Scientific Research Applications

3-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-{1-[(3-FLUOROPHENYL)METHYL]-1H-PYRAZOL-3-YL}BENZAMIDE has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs targeting various diseases.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound’s unique structure makes it suitable for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-{1-[(3-FLUOROPHENYL)METHYL]-1H-PYRAZOL-3-YL}BENZAMIDE involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole rings may also interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-3-nitro-1H-pyrazole
  • 3-fluorobenzyl-1H-pyrazole
  • N-(3-fluorobenzyl)-1H-pyrazole-3-carboxamide

Uniqueness

The uniqueness of 3-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-{1-[(3-FLUOROPHENYL)METHYL]-1H-PYRAZOL-3-YL}BENZAMIDE lies in its combination of functional groups, which imparts specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-[(4-bromo-3-nitropyrazol-1-yl)methyl]-N-[1-[(3-fluorophenyl)methyl]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrFN6O3/c22-18-13-28(26-20(18)29(31)32)12-14-3-1-5-16(9-14)21(30)24-19-7-8-27(25-19)11-15-4-2-6-17(23)10-15/h1-10,13H,11-12H2,(H,24,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORJSNQPGRGSHDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NC2=NN(C=C2)CC3=CC(=CC=C3)F)CN4C=C(C(=N4)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrFN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-{1-[(3-FLUOROPHENYL)METHYL]-1H-PYRAZOL-3-YL}BENZAMIDE
Reactant of Route 2
Reactant of Route 2
3-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-{1-[(3-FLUOROPHENYL)METHYL]-1H-PYRAZOL-3-YL}BENZAMIDE
Reactant of Route 3
Reactant of Route 3
3-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-{1-[(3-FLUOROPHENYL)METHYL]-1H-PYRAZOL-3-YL}BENZAMIDE
Reactant of Route 4
Reactant of Route 4
3-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-{1-[(3-FLUOROPHENYL)METHYL]-1H-PYRAZOL-3-YL}BENZAMIDE
Reactant of Route 5
Reactant of Route 5
3-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-{1-[(3-FLUOROPHENYL)METHYL]-1H-PYRAZOL-3-YL}BENZAMIDE
Reactant of Route 6
Reactant of Route 6
3-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N-{1-[(3-FLUOROPHENYL)METHYL]-1H-PYRAZOL-3-YL}BENZAMIDE

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